molecular formula C25H30O4 B1210695 Daemet-17,3-OL CAS No. 74178-54-4

Daemet-17,3-OL

Katalognummer: B1210695
CAS-Nummer: 74178-54-4
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: IVBUDCKHPHDZSA-ULLMVNOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daemet-17,3-OL, also known as this compound, is a useful research compound. Its molecular formula is C25H30O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Daemet-17,3-OL may exhibit pharmacological properties similar to other compounds with structural analogs. Its potential applications can be categorized as follows:

1.1. Anticancer Activity

Research indicates that compounds with similar structures often demonstrate anticancer properties. For instance, derivatives with modifications at specific positions have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds reveals the following activity levels:

CompoundCancer Cell LineIC50 (µM)
This compoundA2780 (Ovarian)TBD
Compound XMCF7 (Breast)5.64
Compound YDU145 (Prostate)1.38

Note: The IC50 value for this compound is yet to be determined through experimental studies.

1.2. Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds designed to inhibit cholinesterases and monoamine oxidases may hold therapeutic promise. Similar compounds have demonstrated dual-target inhibition, which is crucial for treating Alzheimer’s disease.

Biochemical Studies

This compound could also be utilized in biochemical assays to understand its mechanism of action:

2.1. Enzyme Inhibition Studies

Compounds that inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K) have been studied extensively for their role in cancer treatment. The structure of this compound might allow it to interact with key enzymes involved in cellular signaling pathways.

EnzymeInhibition TypeReference IC50 (nM)
PI3KαCompetitive31.8
CholinesteraseMixed InhibitionTBD

Synthetic Chemistry

The synthesis of this compound can be explored for developing new derivatives with enhanced bioactivity or selectivity:

3.1. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug candidates. SAR studies on related compounds have shown that modifications at specific positions can significantly enhance potency.

Case Study 1: Anticancer Screening

In a recent study evaluating various derivatives of a structurally similar compound, significant cytotoxicity was observed in ovarian cancer cell lines when specific functional groups were introduced at designated positions on the molecule.

Case Study 2: Neuroprotective Agents

Another study focused on synthesizing dual-target inhibitors for Alzheimer’s disease demonstrated that certain modifications led to improved ability to cross the blood-brain barrier while maintaining low toxicity levels.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Daemet-17,3-OL, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., hydroxylation at C3 and stereochemical control at C17). Purity optimization requires iterative chromatography (HPLC or column) coupled with spectroscopic validation (NMR, IR) to isolate stereoisomers . Use mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, ensuring no residual solvents or byproducts exceed 0.1% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural properties?

  • Methodological Answer : Prioritize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for backbone assignment, complemented by 2D-COSY/NOESY to resolve stereochemistry. Pair with FT-IR for functional group validation (e.g., -OH stretch at ~3200 cm1^{-1}) and X-ray crystallography for absolute configuration .

Q. How should researchers design baseline experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing: incubate samples at pH 3–9 (buffered solutions) and temperatures (25–60°C). Monitor degradation via UV-Vis spectrophotometry (λ-max shifts) and HPLC retention time changes. Apply Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data (e.g., IC50_{50} variability) be systematically addressed?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate studies using standardized OECD guidelines, including positive/negative controls. Apply statistical frameworks (ANCOVA) to isolate experimental vs. biological variability .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing clinical or preclinical studies involving this compound?

  • Methodological Answer : For preclinical studies, use PICOT :

  • P opulation: In vitro/in vivo models (e.g., murine hepatocytes).
  • I ntervention: Dose range (e.g., 1–100 µM this compound).
  • C omparison: Reference compounds (e.g., known CYP450 inhibitors).
  • O utcome: Biomarker quantification (e.g., ALT/AST levels).
  • T ime: Acute (24h) vs. chronic (28-day) exposure .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., molecular docking) and experimental binding affinities for this compound?

  • Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) using tools like AutoDock Vina. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure actual KdK_d. Apply machine learning (e.g., Random Forest) to identify algorithm biases .

Q. What strategies are recommended for comparative studies between this compound and its structural analogs?

  • Methodological Answer : Use a SAR (Structure-Activity Relationship) matrix: vary substituents at C17 and C3, then assay for cytotoxicity (MTT assay), solubility (shake-flask method), and membrane permeability (Caco-2 monolayers). Apply PCA (Principal Component Analysis) to identify critical physicochemical drivers .

Q. How should replication studies be structured to confirm this compound’s proposed mechanism of action in complex biological systems?

  • Methodological Answer : Employ triangulation :

  • Genetic : CRISPR/Cas9 knockout of target genes.
  • Pharmacological : Co-administration with pathway-specific inhibitors.
  • Omics : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects .

Q. What methodological rigor is required for reporting this compound’s pharmacokinetic parameters (e.g., bioavailability, half-life)?

  • Methodological Answer : Follow CONSORT-EHEALTH guidelines: detail animal models (species, strain), dosing routes (oral vs. IV), and analytical methods (LC-MS/MS for plasma concentration). Report t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC with 95% confidence intervals. Disclose preprocessing steps (e.g., normalization) .

Q. How can researchers leverage open-source databases to contextualize this compound’s novelty against existing compounds?

  • Methodological Answer : Query PubChem and ChEMBL for structural similarity (Tanimoto coefficient >0.85) and bioactivity data. Cross-reference with patent databases (USPTO, Espacenet) to assess prior claims. Use KNIME or Python (RDKit) for cheminformatics workflows .

Q. Methodological Standards & Reporting

  • Data Transparency : Raw NMR spectra, chromatograms, and crystallographic files (CIF) must be archived in repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical Compliance : For in vivo studies, include IACUC approval codes and ARRIVE 2.0 checklist items (e.g., randomization, blinding) .
  • Statistical Rigor : Pre-register hypotheses on Open Science Framework. Report effect sizes (Cohen’s dd), pp-values adjusted for multiple comparisons, and power analysis results .

Eigenschaften

CAS-Nummer

74178-54-4

Molekularformel

C25H30O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

[(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1

InChI-Schlüssel

IVBUDCKHPHDZSA-ULLMVNOGSA-N

SMILES

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C

Isomerische SMILES

C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C

Kanonische SMILES

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C

Synonyme

1,3-diacetyl-17 alpha-ethinyl-7 alpha-methyl-1,3,5(10)estratriene-17,3-ol
DAEMET-17,3-OL

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.